![molecular formula C19H15N3OS B2586017 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 476307-55-8](/img/structure/B2586017.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
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Overview
Description
The compound “N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms . It also has a cyanophenyl group, which is a phenyl ring with a cyano (-CN) substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent functional groups. The thiazole ring and phenyl rings would likely contribute to the compound’s planarity .Chemical Reactions Analysis
Thiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazole derivatives are generally slightly soluble in water and soluble in organic solvents .Scientific Research Applications
Polymer Science
The compound has been used in the synthesis of side chain liquid crystal polymers . These polymers combine typical polymeric characteristics such as mechanical integrity and ease of processability with the electrooptic properties of low molar mass mesogens . The compound has been used in the synthesis of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) homopolymer and its random copolymers with MMA as well as a cross-linkable comonomer 4-benzoylphenyl methacrylate (BPMA) .
Antimicrobial Research
Derivatives of the compound have been synthesized and studied for their antimicrobial activity . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Anticancer Research
The compound has also been used in the synthesis of derivatives that have been studied for their anticancer activity . The synthesized compounds were evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Modelling
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . This helps in understanding the interaction of the compound with the target and can aid in the design of new drugs .
Material Science
The compound has been used in the synthesis of new high-k dielectric materials for organic field effect transistors (OFETs) . This is an important application in the field of electronics and material science .
Structural Characterization
The compound has been used in the structural characterization of polymers . Techniques such as differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray scattering measurements have been employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .
Future Directions
Mechanism of Action
Target of action
Compounds with a thiazole ring, like this one, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
Without specific information on “N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide”, it’s difficult to describe its exact mode of action. Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
Without specific information, it’s difficult to describe the molecular and cellular effects of “N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide”. Thiazole derivatives have been found to have a variety of biological effects, including antimicrobial, antiviral, and anticancer activities .
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-12-15-6-9-16(10-7-15)17-13-24-19(21-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-7,9-10,13H,8,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPVJHWFBBZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
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